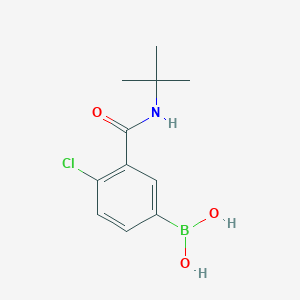

(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid

Description

Properties

IUPAC Name |

[3-(tert-butylcarbamoyl)-4-chlorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c1-11(2,3)14-10(15)8-6-7(12(16)17)4-5-9(8)13/h4-6,16-17H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKECDENKFPRPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661223 | |

| Record name | [3-(tert-Butylcarbamoyl)-4-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-72-8 | |

| Record name | B-[4-Chloro-3-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(tert-Butylcarbamoyl)-4-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid chemical properties

An In-Depth Technical Guide to (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid: Properties, Applications, and Synthetic Utility

Executive Summary

This compound is a specialized aryl boronic acid that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional substitution pattern—comprising a reactive boronic acid group, an electron-withdrawing chloro substituent, and a sterically demanding tert-butylcarbamoyl moiety—renders it a valuable reagent for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, core applications in palladium-catalyzed cross-coupling reactions, and its potential role in drug discovery programs. A detailed, field-proven protocol for its use in the Suzuki-Miyaura reaction is presented, underscoring its practical utility for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of Substituted Arylboronic Acids

Boronic acids have emerged from relative obscurity to become indispensable tools in synthetic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction enables the formation of carbon-carbon bonds between sp²-hybridized centers with remarkable efficiency, selectivity, and functional group tolerance.[3] Beyond their synthetic utility, the boronic acid moiety itself is a recognized pharmacophore, capable of forming reversible covalent interactions with active site serines in enzymes, a feature famously exploited in the proteasome inhibitor drug Bortezomib (Velcade®).[4][5]

This compound (Figure 1) is a prime example of a highly functionalized, next-generation building block. Its structure is strategically designed:

-

The Boronic Acid Group: The primary reactive site for palladium-catalyzed cross-coupling.

-

The 4-Chloro Substituent: Modulates the electronic properties of the aromatic ring, influencing its reactivity in cross-coupling reactions and imparting metabolic stability in potential drug candidates.

-

The 3-(tert-Butylcarbamoyl) Group: Introduces significant steric bulk and provides hydrogen bond donor-acceptor capabilities. This group can direct metallation reactions, influence the conformation of the final product, and serve as a key interaction point with biological targets.

This guide delves into the core chemical properties and synthetic applications of this reagent, providing the technical insights necessary for its successful implementation in research and development settings.

Physicochemical and Safety Profile

A thorough understanding of a reagent's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory setting.

Core Chemical Properties

The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 871332-72-8 | [6][7] |

| Molecular Formula | C₁₁H₁₅BClNO₃ | [6][7][8] |

| Molecular Weight | 255.51 g/mol | [6][7][8] |

| MDL Number | MFCD07783864 | [6][8] |

| SMILES | ClC1=CC=C(B(O)O)C=C1C(NC(C)(C)C)=O | [6][8] |

| LogP | 0.93900 | [7] |

| PSA (Polar Surface Area) | 69.56 Ų | [7] |

Stability and Storage

Like many boronic acids, this compound is susceptible to dehydration to form boroxines (cyclic anhydrides) upon standing. While this process is often reversible upon exposure to water during reaction setup, it can affect the reagent's stoichiometry.

Recommended Storage: Store under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature to minimize degradation.[6][8][9] Keep the container tightly sealed.

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is essential.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][10]

-

Precautionary Measures:

-

P261: Avoid breathing dust.[6]

-

P280: Wear protective gloves, eye protection, and face protection.[10]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to synthesize substituted biaryl compounds.[1]

Mechanistic Rationale

The Suzuki-Miyaura reaction cycle, catalyzed by a Palladium(0) species, involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group (the (3-(tert-Butylcarbamoyl)-4-chlorophenyl) moiety) to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for forming a more nucleophilic "ate" complex from the boronic acid, which facilitates this step.[12]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

The electronic and steric features of the title compound are significant. The electron-withdrawing nature of the substituents can slightly decrease the nucleophilicity of the arylboronic acid, which may necessitate slightly more forcing conditions or a more electron-rich phosphine ligand on the palladium catalyst compared to simpler arylboronic acids.

Detailed Experimental Protocol: Synthesis of 2-Chloro-5-(4-methoxyphenyl)-N-(tert-butyl)benzamide

This protocol describes a representative coupling reaction with 4-bromoanisole. It is designed as a self-validating system, with clear steps for setup, monitoring, and purification.

Materials:

-

This compound (1.0 equiv, 256 mg)

-

4-Bromoanisole (1.1 equiv, 143 μL, 206 mg)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv, 25 mg)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv, 415 mg)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

Reaction Setup: To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (256 mg, 1.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (25 mg, 0.03 mmol), and anhydrous potassium carbonate (415 mg, 3.0 mmol).

-

Causality: An oven-dried flask prevents premature decomposition of the catalyst and boronic acid by moisture. Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is highly effective for a broad range of Suzuki couplings. K₂CO₃ is a moderately strong base sufficient to activate the boronic acid for transmetalation.

-

-

Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

-

Causality: The active Pd(0) catalyst is sensitive to oxygen, and removing air prevents catalyst deactivation and ensures high yields.

-

-

Solvent and Reagent Addition: Under a positive pressure of argon, add 1,4-dioxane (5 mL), followed by water (1 mL), and finally 4-bromoanisole (143 μL, 1.1 mmol) via syringe.

-

Causality: A dioxane/water solvent system is highly effective for Suzuki couplings, as it dissolves both the organic reagents and the inorganic base. Water is essential for the catalytic cycle, particularly for the formation of the boronate "ate" complex. Adding the aryl halide last ensures all other components are well-mixed.

-

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Causality: Heating accelerates all steps of the catalytic cycle, particularly the oxidative addition, leading to a reasonable reaction time. Vigorous stirring is necessary to ensure proper mixing in the heterogeneous mixture.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete (disappearance of the limiting reagent), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: The aqueous workup removes the inorganic base and salts. The brine wash removes residual water from the organic phase.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to afford the pure biaryl product.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling protocol.

Caption: Workflow for Suzuki-Miyaura cross-coupling.

References

-

GlobalChemMall. "this compound."[Link]

-

LookChem. "3-(TERT-BUTOXYCARBONYLAMINO)-4-CHLOROPHENYLBORONIC ACID."[Link]

-

Lead Sciences. "(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid."[Link]

-

Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4999. [Link]

- Google Patents. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

-

Pi Chemicals. "Material Safety Data Sheet - 4-Chlorophenylboronic acid."[Link]

-

Soares, J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4999. [Link]

-

PubChem. "(3-Carbamoyl-4-chlorophenyl)boronic acid." National Center for Biotechnology Information. [Link]

-

Organic Syntheses. "RHODIUM-CATALYZED ENANTIOSELECTIVE ADDITION OF 4-CHLOROPHENYLBORONIC ACID TO AN N-tert-BUTANESULFINYLIMINE."[Link]

-

Organic Chemistry Portal. "Suzuki Coupling."[Link]

-

Fisher Scientific. "SAFETY DATA SHEET - 4-Chlorophenylboronic acid."[Link]

-

WIPO Patentscope. "CN110054642 - Preparation method of 4-chlorophenylboronic acid."[Link]

-

Knapp, D. M., et al. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic letters, 14(7), 1800–1803. [Link]

-

Gate Chemistry. (2018). "Suzuki Coupling Mechanism and Applications." YouTube. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. arctomsci.com [arctomsci.com]

- 7. globalchemmall.com [globalchemmall.com]

- 8. 871332-72-8|this compound|BLD Pharm [bldpharm.com]

- 9. (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid - Lead Sciences [lead-sciences.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Structure Elucidation of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid

Introduction

(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid is a multifaceted organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structural amalgam of a substituted phenylboronic acid with a bulky tert-butylcarbamoyl group presents a unique profile for applications ranging from pharmaceutical intermediates to building blocks in supramolecular chemistry. Boronic acids, in general, are recognized for their utility in Suzuki-Miyaura cross-coupling reactions and as sensors for carbohydrates, with a growing number of boronic acid-containing drugs gaining FDA approval.[1][2] The precise elucidation of the molecular structure of this compound is paramount for understanding its reactivity, ensuring its purity, and establishing structure-activity relationships in developmental research.

This technical guide provides a comprehensive, in-depth exploration of the analytical methodologies employed to unequivocally determine the structure of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, offering field-proven insights and detailed experimental protocols.

Predicted Molecular Structure and Key Physicochemical Properties

A foundational step in structure elucidation is the initial assessment of the compound's basic properties, which can be predicted or found in chemical databases.

| Property | Value | Source |

| Molecular Formula | C11H15BClNO3 | [3] |

| Molecular Weight | 255.51 g/mol | [3] |

| CAS Number | 871332-72-8 | [3] |

The hypothesized structure, depicted below, serves as our working model for the subsequent analytical investigations.

Caption: Predicted structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a boron-containing compound, a multi-nuclear approach (¹H, ¹³C, and ¹¹B NMR) is essential for a comprehensive analysis.

¹H NMR Spectroscopy: Mapping the Proton Environment

Principle: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.

Predicted ¹H NMR Spectrum: Based on the structure of this compound and data from analogous compounds, the following proton signals are anticipated:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Data |

| ~8.0-8.5 | Broad singlet | 2H | B(OH)₂ | The acidic protons of the boronic acid group are typically broad and their chemical shift is highly dependent on concentration and solvent. |

| ~7.8-8.2 | Multiplet | 3H | Ar-H | The aromatic protons will exhibit complex splitting patterns due to their coupling with each other. Their exact shifts are influenced by the electron-withdrawing nature of the chloro, boronic acid, and carbamoyl groups. For comparison, the aromatic protons of 4-chlorophenylboronic acid appear at δ 7.79 and 7.39 ppm in DMSO-d₆. |

| ~7.5-7.8 | Broad singlet | 1H | N-H | The amide proton signal is often broad due to quadrupolar relaxation and its chemical shift can vary with solvent and temperature. |

| ~1.4 | Singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet. The ¹H NMR spectrum of tert-butyl (4-chlorophenyl)carbamate shows this signal at δ 1.51 ppm.[4] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ and N-H protons.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Temperature: Set the probe temperature to 298 K.

-

Acquisition Parameters:

-

Pulse sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Number of scans: 16-64 scans are typically sufficient.

-

Relaxation delay (d1): 1-2 seconds.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectrum:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Data |

| ~165-170 | C=O | The carbonyl carbon of the amide group is expected in this region. |

| ~125-140 | Ar-C | Aromatic carbons will appear in this range, with carbons attached to electronegative atoms (Cl, B) being downfield. The ¹³C NMR of tert-butyl (4-chlorophenyl)carbamate shows aromatic signals between δ 117.40 and 144.40 ppm.[4] |

| ~80-85 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. For tert-butyl (4-chlorophenyl)carbamate, this signal is at δ 81.90 ppm.[4] |

| ~50-55 | -C(CH₃)₃ | The carbon of the tert-butyl group directly attached to the nitrogen. |

| ~28-30 | -C(CH₃)₃ | The methyl carbons of the tert-butyl group. In tert-butyl (4-chlorophenyl)carbamate, this appears at δ 28.10 ppm.[4] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation delay (d1): 2-5 seconds.

-

-

-

Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).

¹¹B NMR Spectroscopy: The Boron-Specific Window

Principle: ¹¹B NMR is a highly specific technique for characterizing boron-containing compounds. The chemical shift is sensitive to the hybridization state and coordination number of the boron atom.

Predicted ¹¹B NMR Spectrum:

-

Expected Chemical Shift: For a trigonal planar (sp²) boronic acid, the ¹¹B chemical shift is typically in the range of δ 27-33 ppm . The presence of a single, relatively broad signal in this region would be a strong indicator of the boronic acid functionality.

Experimental Protocol: ¹¹B NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample (15-20 mg in 0.6-0.7 mL of solvent) is often beneficial. It is crucial to use quartz NMR tubes to avoid a broad background signal from borosilicate glass.

-

Instrument Setup:

-

Spectrometer: Equipped with a broadband probe tunable to the ¹¹B frequency (e.g., ~128 MHz on a 400 MHz spectrometer).

-

Acquisition Parameters:

-

Pulse sequence: A standard single-pulse sequence.

-

Number of scans: 1024 or more scans may be necessary.

-

-

-

Data Processing: Process the FID and reference the spectrum to an external standard such as BF₃·OEt₂ (δ 0.0 ppm).

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Principle: Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

Expected Mass Spectrum:

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

-

Expected Molecular Ion:

-

In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 256.51.

-

In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 254.51.

-

-

Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak. Boron also has two main isotopes, ¹⁰B and ¹¹B, which will contribute to the isotopic distribution.

-

Fragmentation: Common fragmentation pathways may include the loss of the tert-butyl group, the hydroxyl groups from the boronic acid, or cleavage of the amide bond. A significant challenge in the mass spectrometry of boronic acids is their tendency to form cyclic anhydrides (boroxines) via dehydration, which can complicate the spectrum.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) with an ESI source.

-

LC Method:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (for positive ion mode) or ammonium acetate (for negative ion mode) to promote ionization.

-

-

MS Method:

-

Ionization Mode: ESI positive and negative.

-

Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-500).

-

Fragmentation Analysis (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

-

Single-Crystal X-ray Crystallography: The Definitive Structure

Principle: X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Feasibility and Expected Outcome:

-

Crystallization: The first and often most challenging step is to grow a single crystal of sufficient quality. This typically involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Expected Structural Features: If a suitable crystal is obtained, X-ray diffraction analysis would be expected to confirm:

-

The planar geometry of the phenyl ring.

-

The trigonal planar geometry of the boronic acid group.

-

The bond lengths and angles of the tert-butylcarbamoyl and chloro substituents.

-

The intermolecular hydrogen bonding network, likely involving the boronic acid hydroxyl groups and the amide group, which dictates the crystal packing.

-

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Systematically screen for crystallization conditions using various solvents and techniques.

-

Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.

-

Integrated Workflow for Structure Elucidation

The following diagram illustrates the synergistic workflow for the comprehensive structure elucidation of this compound.

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. While ¹H and ¹³C NMR provide the carbon-proton framework, ¹¹B NMR offers a specific confirmation of the boronic acid moiety. Mass spectrometry validates the molecular weight and provides clues to the compound's stability and fragmentation. Ultimately, single-crystal X-ray crystallography, if successful, delivers the definitive and unambiguous three-dimensional structure. By integrating the data from these powerful methods, researchers can proceed with confidence in the identity and purity of this valuable chemical entity, paving the way for its successful application in drug discovery and materials science.

References

-

Analytical Chemistry. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Available from: [Link]

-

Arctom. This compound. Available from: [Link]

-

Doc Brown's Chemistry. 1H NMR spectrum of 2-chloro-2-methylpropane (CH3)3CCl. Available from: [Link]

-

Doc Brown's Chemistry. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr. Available from: [Link]

-

MDPI. The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Available from: [Link]

-

MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Available from: [Link]

-

MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Available from: [Link]

-

Organic Syntheses. PREPARATION OF (S)-TERT-BUTYL (4-CHLOROPHENYL)(THIOPHEN-2-YL)METHYLCARBAMATE. Available from: [Link]

-

PubChem. (3-Carbamoyl-4-chlorophenyl)boronic acid. Available from: [Link]

-

PubChem. 3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2017. Available from: [Link]

-

Royal Society of Chemistry. Contents. Available from: [Link]

-

Royal Society of Chemistry. Thioamide N–C(S) Activation. Available from: [Link]

-

ResearchGate. 1H NMR spectrum of a pure active compound (2, 4 DTBP). Available from: [Link]

-

ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]

-

SDSU Chemistry & Biochemistry. 11B NMR Chemical Shifts. Available from: [Link]

-

SpectraBase. Benzamide, 2-chloro-N-decyl- - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

SpectraBase. Benzamide, 4-(tert-butyl)-N-(2-pentyl)-N-propyl- - Optional[13C NMR]. Available from: [Link]

-

MDPI. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Available from: [Link]

-

The Journal of Organic Chemistry. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available from: [Link]

-

GlobalChemMall. This compound. Available from: [Link]

-

Lead Sciences. (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid. Available from: [Link]

-

Molecules. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid

Foreword: The Strategic Importance of Substituted Phenylboronic Acids

In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. Central to this powerful transformation are the organoboron reagents, particularly arylboronic acids. (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid is a sophisticated building block, prized for its trifunctional nature: the boronic acid moiety for coupling, the chloro substituent for modulating electronic properties or serving as a secondary reaction site, and the N-tert-butylcarbamoyl group, which can act as a critical hydrogen bond donor/acceptor and a directed metalation group. This guide provides a detailed examination of the prevalent and scientifically robust methodologies for its synthesis, grounded in mechanistic understanding and practical laboratory experience.

Retrosynthetic Analysis and Strategic Planning

A logical approach to any synthesis begins with retrosynthesis. The primary disconnection for our target molecule is the carbon-boron bond. This immediately suggests a borylation reaction as the key final step. The precursor must be an appropriately substituted N-tert-butyl-2-chlorobenzamide derivative that can be selectively functionalized at the 5-position.

Two dominant strategies emerge from this analysis:

-

Directed Ortho-Metalation/Halogen-Metal Exchange: This classic organometallic approach leverages the directing capacity of the amide group or a pre-installed halogen to generate a nucleophilic aryl-metal species, which is then trapped by an electrophilic boron source.

-

Transition-Metal Catalyzed Borylation: This modern approach utilizes a palladium catalyst to couple an aryl halide with a diboron reagent, offering excellent functional group tolerance and often milder conditions.

Caption: Retrosynthetic analysis of the target molecule.

This guide will focus on the synthesis starting from 2-chloro-5-bromobenzoic acid, a readily available commercial starting material, as it provides a common and reliable entry point for both major synthetic strategies.

Synthesis of the Key Precursor: N-tert-Butyl-2-chloro-5-bromobenzamide

The initial step in both proposed routes is the synthesis of the amide precursor. This is a standard two-step, one-pot procedure involving the activation of the carboxylic acid followed by amidation.

Protocol 2.1: Amide Formation

-

Acid Activation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-chloro-5-bromobenzoic acid (1.0 equiv) and suspend it in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add oxalyl chloride (1.5 equiv) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Expertise & Experience: The use of oxalyl chloride with catalytic DMF is highly efficient for forming the acid chloride. The reaction produces only gaseous byproducts (CO, CO2, HCl), simplifying workup. Thionyl chloride is a common alternative, but can sometimes lead to chlorinated byproducts if not used carefully.

-

-

Monitoring: Stir the reaction at room temperature. The reaction is complete upon cessation of gas evolution and the formation of a clear solution (typically 1-2 hours).

-

Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure. It is crucial to ensure all excess reagent is removed to prevent side reactions in the next step. Co-evaporation with anhydrous toluene can aid in this process.

-

Amidation: Re-dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve tert-butylamine (1.2 equiv) and a non-nucleophilic base such as triethylamine (TEA, 1.5 equiv) or diisopropylethylamine (DIPEA) in anhydrous DCM.

-

Trustworthiness: The base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the tert-butylamine nucleophile.

-

-

Reaction: Add the amine solution dropwise to the cold acid chloride solution. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. The resulting crude solid can typically be purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield N-tert-butyl-2-chloro-5-bromobenzamide as a white solid.

Method A: Synthesis via Lithiation-Borylation

This route relies on a low-temperature halogen-metal exchange to generate a potent aryllithium nucleophile, which is then quenched with a boron electrophile. This method is rapid and often high-yielding but requires strict anhydrous and anaerobic conditions.

Protocol 3.1: Halogen-Metal Exchange and Borylation

-

Setup: To a flame-dried, three-neck flask equipped with a thermometer, nitrogen inlet, and a septum, add the precursor N-tert-butyl-2-chloro-5-bromobenzamide (1.0 equiv) and dissolve in anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O).

-

Expertise & Experience: THF is generally the preferred solvent due to its ability to solvate the organometallic intermediates effectively. All glassware must be rigorously dried, and solvents must be anhydrous to prevent quenching of the organolithium species.

-

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature throughout the lithiation step.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The selective exchange of bromine over chlorine is favored due to the weaker C-Br bond. Stir the resulting solution at -78 °C for 1 hour.[1][2]

-

Borylation: In a single portion, add triisopropyl borate (B(O-iPr)3, 1.5 equiv) via syringe. The reaction is often instantaneous.

-

Causality: Triisopropyl borate is used as the electrophilic boron source. The resulting boronate ester is less prone to undesired side reactions than using BCl3 or BBr3 and is easily hydrolyzed in the next step.

-

-

Quench and Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to 0 °C. Quench the reaction by the slow addition of 2 M aqueous HCl. Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester to the boronic acid.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is often purified by trituration with hexanes or a hexanes/ether mixture to induce precipitation, followed by filtration. Recrystallization or flash chromatography can be used for further purification if necessary.

Caption: Workflow for the Lithiation-Borylation Synthesis.

Method B: Synthesis via Palladium-Catalyzed Borylation

The Miyaura borylation is a powerful alternative that offers broader functional group compatibility and avoids the use of cryogenic temperatures and highly pyrophoric reagents. This reaction typically yields a boronate ester (e.g., a pinacol ester), which must then be hydrolyzed to the final boronic acid.

Protocol 4.1: Miyaura Borylation

-

Setup: To a Schlenk flask or a vial suitable for heating, add N-tert-butyl-2-chloro-5-bromobenzamide (1.0 equiv), bis(pinacolato)diboron (B2pin2, 1.1-1.5 equiv), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 2-5 mol%), and a base, typically potassium acetate (KOAc, 3.0 equiv).

-

Solvent and Degassing: Add an anhydrous, deoxygenated solvent such as 1,4-dioxane, toluene, or DMSO. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.

-

Trustworthiness: Oxygen can oxidize the Pd(0) active catalyst, leading to reaction failure. Thorough degassing is a critical, self-validating step for reproducible results in Pd-catalyzed cross-coupling.

-

-

Reaction: Heat the sealed reaction vessel to 80-100 °C and stir for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by TLC or LC-MS by observing the consumption of the starting aryl bromide.

-

Workup: Cool the reaction to room temperature and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product is the pinacol boronate ester.

Protocol 4.2: Deprotection of the Pinacol Ester

The intermediate boronate ester is often stable enough to be purified by column chromatography. However, for use in subsequent reactions, it is typically converted to the boronic acid.

-

Hydrolysis: Dissolve the crude pinacol ester in a 10:1 mixture of THF and water. Add an excess of a mild oxidizing agent that facilitates transesterification/hydrolysis, such as sodium periodate (NaIO4), or an acid like HCl.

-

Alternative: A common method involves stirring the boronate ester in a biphasic system of an organic solvent (e.g., diethyl ether) and aqueous acid (e.g., 1 M HCl) for several hours at room temperature.

-

Isolation: After the hydrolysis is complete (as monitored by LC-MS), separate the organic layer. Extract the aqueous layer with fresh organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude this compound. Purification is performed as described in Method A.

Data Summary and Comparison

| Parameter | Method A: Lithiation-Borylation | Method B: Pd-Catalyzed Borylation |

| Key Reagents | n-BuLi, Triisopropyl borate | B2pin2, Pd(dppf)Cl2, KOAc |

| Temperature | -78 °C | 80-100 °C |

| Reaction Time | 2-4 hours | 12-24 hours |

| Key Advantages | Rapid, high atom economy, direct formation of boronic acid. | Excellent functional group tolerance, milder (non-pyrophoric) reagents, scalable. |

| Key Challenges | Requires strict anhydrous/anaerobic conditions, cryogenic temperatures. | Two-step process (borylation then hydrolysis), catalyst cost, potential for metal contamination. |

| Typical Yield | 70-90% | 65-85% (over two steps) |

Conclusion and Outlook

Both the lithiation-borylation and palladium-catalyzed Miyaura borylation represent robust and reliable pathways for the synthesis of this compound. The choice of method often depends on the specific laboratory capabilities, scale, and the chemist's comfort with certain techniques. For rapid, small-scale synthesis where cryogenic equipment is available, the lithiation route is highly effective. For larger-scale synthesis or in the context of medicinal chemistry where functional group tolerance is paramount, the palladium-catalyzed approach offers significant advantages. Mastery of these techniques provides researchers and drug development professionals with confident access to this and other vital, highly functionalized building blocks essential for advancing modern chemical synthesis.

References

-

ChemicalBook. 4-Chlorophenylboronic acid synthesis. [3]

-

Organic Syntheses. Procedure for using 4-chlorophenylboronic acid in a reaction. Org. Synth. 2007 , 84, 192. [4]

-

Aggarwal, V. K. Group. A user's guide to standard lithiation-borylation. University of Bristol.

-

Aggarwal, V. K., et al. Lithiation-Borylation in Synthesis. University of Bristol.

-

Benchchem. Synthesis routes of 3-Chlorophenyl boronic acid. [5]

- Li, G. et al. (2003). Synthesis and characterization of novel secondary amides. Journal of Organic Chemistry.

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Nature Synthesis. [1]

-

Jheengut, V., et al. (2017). Studies on the Lithiation, Borylation, and 1,2-Metalate Rearrangement of O-Cycloalkyl 2,4,6-Triisopropylbenzoates. Angewandte Chemie International Edition. [2]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457–2483.

Sources

- 1. scispace.com [scispace.com]

- 2. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid CAS number 871332-72-8

An In-Depth Technical Guide to (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid (CAS 871332-72-8)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key building block in modern organic synthesis. Moving beyond a simple data sheet, this document delves into the causality behind its application, offering field-proven insights into its synthesis, handling, and utilization in robust chemical transformations.

Core Compound Profile and Physicochemical Properties

This compound belongs to the versatile class of organoboron compounds, which are foundational in contemporary medicinal chemistry and materials science.[1] Its utility stems from the unique electronic and steric properties conferred by its substituents: the chloro group, the meta-positioned tert-butylcarbamoyl group, and the reactive boronic acid moiety. This specific arrangement makes it a valuable intermediate for creating complex molecular architectures, particularly biaryl structures, through carbon-carbon bond-forming reactions.

The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 871332-72-8 | [2] |

| Molecular Formula | C₁₁H₁₅BClNO₃ | [2][3][4] |

| Molecular Weight | 255.51 g/mol | [2][3][4] |

| IUPAC Name | This compound | N/A |

| SMILES | ClC1=CC=C(B(O)O)C=C1C(NC(C)(C)C)=O | [2][5] |

| Appearance | Typically a white to off-white crystalline powder | [6] |

| Storage | Inert atmosphere, Room Temperature or Refrigerated (2-8°C) | [2][7] |

Proposed Synthesis Pathway

While specific manufacturing procedures for this exact compound are proprietary, a logical and robust synthetic route can be designed based on established organometallic chemistry principles. A common and effective method for introducing a boronic acid group onto an aromatic ring involves a directed ortho-metalation followed by borylation.

The workflow below illustrates a plausible, multi-step synthesis starting from a commercially available benzamide.

Caption: A plausible synthetic workflow for the target boronic acid.

Causality in Synthesis:

-

Directed Ortho-Metalation: The tert-butylcarbamoyl group is a powerful directed metalation group (DMG). Its carbonyl oxygen coordinates to the lithium cation of the strong base (like s-BuLi or LDA), delivering the base to the adjacent ortho position. This ensures regioselective deprotonation at the C3 position, which is crucial for installing the boron moiety at the correct location.

-

Borylation: The generated highly nucleophilic organolithium intermediate readily attacks the electrophilic boron atom of triisopropyl borate. This reagent is chosen for its good reactivity and the steric bulk of the isopropoxy groups, which helps prevent the formation of over-borylated byproducts.

-

Hydrolysis: The final step involves a simple acidic workup. The aqueous acid protonates the alkoxide intermediates and hydrolyzes the boronate ester to yield the desired boronic acid. This step is typically straightforward and results in the precipitation of the product, which can then be isolated.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl scaffolds prevalent in pharmaceuticals and organic electronics.[8][9]

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is essential for troubleshooting and optimizing reaction conditions. The process involves a Pd(0)/Pd(II) cycle that consists of three key steps.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: An active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate. The reactivity order is generally I > Br > OTf >> Cl.

-

Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. It requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate ("ate") complex.[10] This complex then exchanges its aryl group with the halide on the palladium center.

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled as the final biaryl product, regenerating the active Pd(0) catalyst to re-enter the cycle.

Field-Proven Experimental Protocol

This protocol provides a robust, self-validating method for coupling this compound with a generic aryl bromide.

Objective: To synthesize N-tert-butyl-2-chloro-5-(aryl)benzamide.

Materials:

-

This compound (1.2 equiv)

-

Aryl Bromide (Ar-Br) (1.0 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

Triphenylphosphine (PPh₃) or SPhos (4 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

Step-by-Step Methodology:

-

Reaction Setup:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Bromide (1.0 equiv), this compound (1.2 equiv), and anhydrous K₂CO₃ (3.0 equiv).

-

Causality Check: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. Anhydrous base is critical to prevent unwanted side reactions.

-

-

Catalyst Preparation:

-

In a separate vial, briefly sonicate or swirl the Pd(OAc)₂ and the phosphine ligand in a small amount of the dioxane solvent until a homogeneous solution is formed.

-

Expertise Insight: Pre-mixing the catalyst and ligand allows for the in-situ formation of the active Pd(0) species, leading to more consistent and reproducible reaction initiation.

-

-

Reaction Execution:

-

Add the 4:1 dioxane/water solvent mixture to the flask containing the solids.

-

Bubble argon or nitrogen gas through the mixture for 15-20 minutes to degas the system. This is a critical self-validating step , as oxygen can deactivate the palladium catalyst.

-

Add the catalyst solution via syringe, then heat the reaction mixture to 80-90 °C with vigorous stirring.

-

-

Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours.

-

Self-Validation: A successful reaction is indicated by the complete disappearance of the limiting aryl bromide starting material spot on the TLC plate and the appearance of a new, typically more nonpolar, product spot.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with ethyl acetate and water. Transfer to a separatory funnel.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

-

Experimental Workflow Visualization

Sources

- 1. mdpi.com [mdpi.com]

- 2. arctomsci.com [arctomsci.com]

- 3. W&J PharmaChem, Inc - Text Search [wjpharmachem.com]

- 4. (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid - Lead Sciences [lead-sciences.com]

- 5. 871332-72-8|this compound|BLD Pharm [bldpharm.com]

- 6. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 7. 850589-46-7|(4-(tert-Butylcarbamoyl)-3-chlorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

A Technical Guide to (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic Acid: Properties, Handling, and Application in Suzuki-Miyaura Cross-Coupling

This guide provides an in-depth overview of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid, a specialized building block for researchers in synthetic organic chemistry and drug development. We will delve into its physicochemical properties, safe handling protocols, and its practical application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.

Introduction: The Role of Arylboronic Acids in Modern Synthesis

Arylboronic acids are a class of organoboron compounds that have become indispensable in medicinal chemistry and materials science.[1] Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions make them ideal intermediates for constructing complex molecular architectures.[2] The subject of this guide, this compound, is a trifunctional reagent. It possesses the essential boronic acid moiety for coupling, a chloro substituent that can serve as a secondary reaction handle, and a bulky tert-butylcarbamoyl group that influences solubility and modulates the electronic properties of the phenyl ring. These features make it a highly valuable and specific building block for targeted synthesis.

Physicochemical & Structural Properties

The fundamental properties of this reagent are critical for experimental design, including stoichiometry calculations, solvent selection, and safety considerations. The key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Weight | 255.51 g/mol | [3][4][5] |

| Molecular Formula | C₁₁H₁₅BClNO₃ | [3][5] |

| CAS Number | 871332-72-8 | [3][5][6] |

| Canonical SMILES | ClC1=CC=C(B(O)O)C=C1C(NC(C)(C)C)=O | [3][5] |

| Typical Purity | ≥98% | [4] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds[2] |

| Storage Conditions | Store under an inert atmosphere (Nitrogen or Argon) at room temperature. | [4][5] |

Handling, Storage, and Safety

Expertise in Action: The utility of boronic acids is predicated on proper handling. The boronic acid group is susceptible to protodeboronation under harsh acidic or basic conditions and can undergo oxidative degradation. More importantly, many boronic acids can form trimeric anhydrides (boroxines) upon dehydration.

-

Storage: The compound must be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent moisture absorption and oxidation.[4][5] Room temperature storage is generally acceptable.

-

Handling: When weighing and transferring the reagent, it is best practice to work quickly and, for sensitive reactions, handle it within a glovebox or under a positive pressure of inert gas. Avoid prolonged exposure to air and humidity.

-

Safety: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application for this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction forges a new carbon-carbon bond between the boronic acid's phenyl ring and an electrophilic partner, typically an aryl or vinyl halide/triflate.

Mechanism and Rationale

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: A base activates the boronic acid, facilitating the transfer of the aryl group from the boron atom to the palladium center. This is the rate-determining step and the reason a base is essential.

-

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.

The chloro and tert-butylcarbamoyl substituents on this specific reagent are generally stable under typical Suzuki conditions, allowing for the selective formation of the C-C bond at the position of the boronic acid.

Experimental Protocol: A Validated Workflow

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

Reaction: Coupling of this compound with 1-bromo-4-methoxybenzene.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology

-

Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (256 mg, 1.0 mmol, 1.0 equiv.).

-

Scientist's Note: Using an appropriately sized flask prevents solvent from boiling away too quickly and ensures efficient stirring.

-

-

Reagent Addition: Add 1-bromo-4-methoxybenzene (206 mg, 1.1 mmol, 1.1 equiv.), potassium carbonate (K₂CO₃) (415 mg, 3.0 mmol, 3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%).

-

Scientist's Note: A slight excess of the aryl halide ensures complete consumption of the more valuable boronic acid. Potassium carbonate is a common, effective base for this reaction.[7] The Pd(0) catalyst is the engine of the reaction; 1-5 mol% is a typical loading.

-

-

Solvent Addition and Degassing: Add a 4:1 mixture of Dioxane and Water (10 mL). Seal the flask with a septum and sparge the mixture with a gentle stream of nitrogen gas for 15 minutes.

-

Scientist's Note: The solvent system is chosen to dissolve both the organic reagents and the inorganic base. Degassing is absolutely critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction: Place the flask in a pre-heated oil bath at 90°C and stir vigorously for 4-12 hours.

-

Scientist's Note: The heat provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting boronic acid is consumed.

-

Scientist's Note: This self-validating step prevents premature work-up of an incomplete reaction or unnecessary heating of a completed one, which could lead to side products.

-

-

Work-up: Cool the reaction to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Scientist's Note: The work-up removes the inorganic base, salts, and water-soluble impurities. The brine wash helps to break up any emulsions and further dry the organic layer.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

-

Scientist's Note: This is the standard method for purifying non-volatile organic compounds, separating the desired product from the catalyst residue, excess reagents, and any side products.

-

-

Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield the purified biaryl product as a solid.

References

-

Arctom Scientific. CAS NO. 871332-72-8 | this compound. [Link]

-

Lead Sciences. (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid. [Link]

-

PubChem. (3-Carbamoyl-4-chlorophenyl)boronic acid. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

GlobalChemMall. This compound. [Link]

-

MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Laibo Chem. This compound , Package: 5g. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 3. arctomsci.com [arctomsci.com]

- 4. (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid - Lead Sciences [lead-sciences.com]

- 5. 871332-72-8|this compound|BLD Pharm [bldpharm.com]

- 6. globalchemmall.com [globalchemmall.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Discovery of Novel Boronic Acid Derivatives for Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Once relegated to the periphery of medicinal chemistry, primarily due to misplaced concerns about toxicity, boron-containing compounds have undergone a remarkable renaissance.[1][2] This resurgence is largely attributable to the clinical success of boronic acid derivatives, beginning with the FDA approval of the proteasome inhibitor Bortezomib in 2003.[2][3] This guide serves as a comprehensive technical resource for professionals in drug discovery, offering an in-depth exploration of the principles and practices governing the development of novel boronic acid-based therapeutics. We will dissect the unique mechanistic advantages of the boronic acid pharmacophore, detail the strategic workflows for discovery and optimization, provide actionable synthetic and analytical protocols, and survey the current challenges and future frontiers of this exciting chemical space. The central thesis of this guide is that the boronic acid moiety is not merely an exotic functional group but a versatile and powerful tool for designing potent, selective, and clinically effective enzyme inhibitors.

Introduction: The Resurgence of Boron in Medicinal Chemistry

For many years, boron was largely overlooked in drug design, a bias rooted in the historical use of simple boron compounds as pesticides.[1] This perception has been thoroughly demystified, with natural boron compounds being prevalent in fruits and vegetables and essential for various biological processes.[1] The paradigm shift was catalyzed by the landmark approval of Bortezomib (Velcade®), a dipeptide boronic acid that revolutionized the treatment of multiple myeloma.[1][2] This success paved the way for a new generation of boron-containing drugs, including the second-generation proteasome inhibitor Ixazomib and the β-lactamase inhibitor Vaborbactam.[1][3]

The utility of boronic acids in medicinal chemistry stems from the unique properties of the boron atom. Its empty p-orbital makes it highly electrophilic, enabling it to form stable, reversible covalent bonds with nucleophilic residues in enzyme active sites.[3][4] This ability to act as a "warhead" is the foundation of its power as an enzyme inhibitor.[5] Furthermore, the trigonal planar geometry of the boronic acid group [-B(OH)₂] and its ability to accept a hydroxyl group to form a tetrahedral boronate ion are key to its mechanism of action.

Chapter 1: The Boronic Acid Pharmacophore: Mechanism of Action

The primary mechanism by which boronic acid derivatives exert their biological effects is through reversible covalent inhibition. This strategy combines the high affinity and residence time of covalent inhibitors with the reduced potential for off-target effects characteristic of reversible binders.

Interaction with Serine and Threonine Proteases

The most well-characterized mechanism of action for boronic acids is the inhibition of proteases that utilize a serine or threonine residue as the primary catalytic nucleophile.

The electrophilic boron atom is attacked by the hydroxyl group of the catalytic serine or threonine. This forms a stable, tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis.[6][7][8] This interaction effectively locks the enzyme in an inactive conformation. The reversibility of this bond is a critical feature, distinguishing it from many traditional covalent inhibitors.[9]

A canonical example is the action of Bortezomib on the 26S proteasome. The boron atom in Bortezomib is attacked by the N-terminal threonine hydroxyl group in the proteasome's active site, leading to potent and specific inhibition of its chymotrypsin-like activity.[1][10][11][12][13] This disrupts the degradation of pro-apoptotic factors, ultimately triggering programmed cell death in cancer cells.[11][13][14]

Inhibition of β-Lactamases

Bacterial resistance to β-lactam antibiotics is a major global health crisis, often mediated by β-lactamase enzymes that hydrolyze the antibiotic's core ring structure. Boronic acid derivatives have emerged as potent inhibitors of these resistance enzymes.[8]

Vaborbactam is a cyclic boronic acid β-lactamase inhibitor.[15] It is co-administered with the carbapenem antibiotic meropenem. Vaborbactam effectively neutralizes serine carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), by forming a reversible covalent bond with the active site serine.[16][17] This protects meropenem from degradation, restoring its antibacterial activity against resistant strains.[18][19]

Chapter 2: Rational Design & Discovery Workflow

The development of a novel boronic acid derivative follows a structured, multi-stage process that integrates computational design, chemical synthesis, and biological evaluation.

1. Target Selection: The ideal targets are enzymes with a key nucleophilic residue (e.g., serine, threonine) in their active site, where the geometry and electronics are favorable for forming a stable boronate adduct.

2. Lead Identification:

-

Fragment-Based Drug Discovery (FBDD): Small boronic acid-containing fragments are screened for binding to the target protein.[5] Hits are then elaborated or linked to create more potent inhibitors.

-

Structure-Activity Relationship (SAR) Studies: Existing scaffolds are systematically modified to understand which chemical features are critical for activity.[3] For instance, replacing a carboxylic acid with its boronic acid bioisostere can dramatically enhance potency.[20]

-

High-Throughput Screening (HTS): Large libraries of diverse boronic acid derivatives are screened against the target enzyme to identify initial "hits."

3. Lead Optimization: The goal is to improve the potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties of the lead compounds. This often involves modifying the organic scaffold (the 'R' group attached to the boron) to enhance interactions with the target protein and improve physicochemical properties like solubility and metabolic stability.[2] The introduction of fluorine, for example, can enhance metabolic stability and modulate binding affinity.[5]

Chapter 3: Synthetic Methodologies

The accessibility and versatility of synthetic routes to boronic acids are crucial for drug discovery programs.

Core Synthetic Routes

-

Suzuki-Miyaura Cross-Coupling: This Nobel Prize-winning, palladium-catalyzed reaction is a cornerstone of modern organic synthesis and is widely used to form carbon-carbon bonds by coupling an organoboron species with an organohalide.[5][21][22] It is invaluable for elaborating the scaffold of boronic acid derivatives.

-

Miyaura Borylation: This reaction allows for the synthesis of boronate esters (stable precursors to boronic acids) from aryl or vinyl halides using a diboron reagent like bis(pinacolato)diboron.[23]

-

Decarboxylative Borylation: A more recent innovation enables the direct conversion of abundant and inexpensive carboxylic acids into boronic acids using a nickel catalyst, significantly expanding the scope of accessible starting materials.[24]

Protocol 1: Synthesis of a Phenylboronic Acid Derivative via Miyaura Borylation

This protocol describes a general, reliable method for synthesizing an arylboronic acid pinacol ester, a common and stable intermediate.

Objective: To synthesize 4-acetylphenylboronic acid pinacol ester from 4-bromoacetophenone.

Materials:

-

4-Bromoacetophenone

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere):

-

To a dry Schlenk flask under a nitrogen atmosphere, add 4-bromoacetophenone (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Causality: Potassium acetate acts as a mild base, which is crucial to facilitate the transmetalation step in the catalytic cycle without promoting unwanted side reactions like Suzuki coupling of the product.[23]

-

-

Addition of Catalyst and Solvent:

-

Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

-

Causality: Pd(dppf)Cl₂ is a robust palladium catalyst suitable for cross-coupling reactions, known for its efficiency and tolerance of various functional groups.

-

Add anhydrous 1,4-dioxane via syringe to achieve a suitable concentration (e.g., 0.2 M).

-

-

Reaction:

-

Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using a gradient of hexanes/ethyl acetate as the eluent.

-

-

Characterization:

-

Combine the pure fractions and remove the solvent to yield the product as a solid.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and ¹¹B NMR spectroscopy.

-

Chapter 4: Characterization and In Vitro Evaluation

Rigorous characterization is essential to confirm the identity, purity, and biological activity of newly synthesized derivatives.

Structural Characterization

-

NMR Spectroscopy: Nuclear Magnetic Resonance is the primary tool for structural elucidation.

-

¹¹B NMR: This technique is indispensable for characterizing boronic acids. The sp²-hybridized boronic acid typically shows a broad signal, while the sp³-hybridized boronate ester or enzyme-adduct appears at a significantly more upfield chemical shift.[25][26][27][28] This allows for direct monitoring of binding events.[26][28]

-

¹H, ¹³C, ¹⁷O, ¹⁹F NMR: Used to fully characterize the organic scaffold of the molecule.[29]

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.

-

X-ray Crystallography: Provides definitive, high-resolution structural information of the compound itself or, critically, in complex with its target enzyme, revealing the precise binding mode and key interactions.

Protocol 2: General Fluorogenic Enzyme Inhibition Assay

This protocol outlines a standard method to determine the inhibitory potency (IC₅₀) of a novel boronic acid derivative against a model serine protease, such as chymotrypsin.

Objective: To determine the concentration of a test compound required to inhibit 50% of the enzyme's activity.

Materials:

-

Serine Protease (e.g., Bovine α-Chymotrypsin)

-

Fluorogenic Substrate (e.g., Suc-LLVY-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test Boronic Acid Derivative (dissolved in DMSO)

-

DMSO (for controls)

-

96-well microplate (black, flat-bottom)

-

Fluorescence plate reader

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the enzyme in assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare a serial dilution of the test boronic acid derivative in DMSO.

-

-

Assay Setup:

-

In the wells of the 96-well plate, add 2 µL of the serially diluted test compound or DMSO (for positive and negative controls).

-

Add 88 µL of assay buffer to all wells.

-

Add 5 µL of the enzyme solution to the wells containing the test compound and to the positive control wells. Add 5 µL of assay buffer to the negative control (substrate only) wells.

-

Causality: Pre-incubating the enzyme with the inhibitor for a set period (e.g., 15 minutes at 37 °C) is crucial, especially for time-dependent or slow-binding inhibitors like many boronic acids, to allow the binding equilibrium to be reached.[30]

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC).

-

Measure the increase in fluorescence over time (kinetic mode) for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Normalize the data by setting the average velocity of the positive control (enzyme + DMSO) to 100% activity and the negative control (substrate only) to 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation

Quantitative data from SAR studies should be summarized in tables for clear comparison.

| Compound ID | R-Group Modification | IC₅₀ (nM) vs. Target X | Selectivity vs. Target Y (Fold) |

| Lead-01 | -H | 150 | 10 |

| Deriv-02 | -F (para) | 75 | 25 |

| Deriv-03 | -CF₃ (para) | 25 | 80 |

| Deriv-04 | -OMe (para) | 220 | 5 |

| Deriv-05 | -NH₂ (ortho) | 15 | >200 |

Table 1: Example SAR data for a hypothetical series of boronic acid inhibitors.

Chapter 5: Challenges and Future Directions

Despite their successes, the development of boronic acid drugs is not without challenges.

Current Challenges:

-

Selectivity: A primary challenge is achieving high selectivity for the target enzyme over other structurally related enzymes, such as other serine hydrolases, to minimize off-target effects.[17]

-

Pharmacokinetics and Stability: Boronic acids can be susceptible to oxidative degradation, and their physicochemical properties must be carefully tuned to ensure good oral bioavailability and metabolic stability.[7][31] Prodrug strategies, such as using boronate esters, can help overcome these hurdles.[31]

-

Synthetic Complexity: The synthesis of highly functionalized or stereochemically complex derivatives can be challenging and resource-intensive.

Future Directions:

-

Expanding Target Space: While proteases and β-lactamases are validated targets, research is expanding to other enzyme classes, including metallo-β-lactamases, histone deacetylases (HDACs), and fatty acid amide hydrolase (FAAH).[32][33][34]

-

Boron Clusters: The unique three-dimensional structures and properties of boron clusters like carboranes are being explored as novel scaffolds for drug design.[35][36][37]

-

In Situ Click Chemistry: Using the enzyme's active site as a template to synthesize its own inhibitor from boronic acid fragments is a novel approach for discovering highly potent and selective compounds.[38]

Conclusion

The journey of boronic acids from chemical curiosities to blockbuster drugs is a testament to the power of innovative medicinal chemistry. By leveraging the unique reactivity of the boron atom, researchers have developed a class of inhibitors capable of addressing some of the most challenging therapeutic targets. The principles of rational design, coupled with robust synthetic and analytical methodologies, continue to drive the discovery of the next generation of boronic acid derivatives. As our understanding of their chemistry and biology deepens, boronic acids are poised to remain a vital and expanding component of the modern drug discovery toolkit, offering hope for new treatments for a wide range of human diseases.

References

-

Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Bortezomib Source: Wikipedia URL: [Link]

-

Title: VABOMERE (meropenem and vaborbactam) How It Works Source: Vabomere URL: [Link]

-